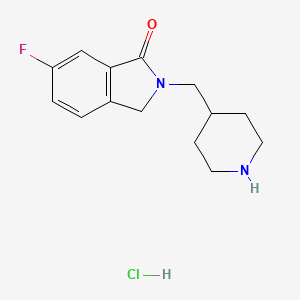

6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride

Description

6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a fluorinated isoindolinone derivative with a piperidine substituent. Isoindolin-1-one scaffolds are recognized for their prevalence in medicinal chemistry due to their structural diversity and bioactivity . It serves as a critical intermediate in synthesizing Nebivolol, a β-blocker used to treat hypertension and heart failure . Its molecular formula is C₁₄H₁₈ClFN₂O, with a molecular weight of 300.76 g/mol (calculated from and related analogs).

Properties

IUPAC Name |

6-fluoro-2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O.ClH/c15-12-2-1-11-9-17(14(18)13(11)7-12)8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHDHCPNRHAOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CC3=C(C2=O)C=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate precursor.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindolinone core.

Fluorination: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Ring Size: The piperidin-4-ylmethyl group in the target compound (vs. Replacing piperidine with pyrrolidine (a 5-membered ring) reduces ring size, which may decrease metabolic stability due to increased ring strain .

Fluorine Substitution: The 6-fluoro group in the target compound improves metabolic stability and electron-withdrawing effects compared to the non-fluorinated analog (), which lacks this modification .

Spirocyclic vs. Isoindolinone Systems: Spirocyclic derivatives (e.g., 6-Fluorospiro[indoline-3,4'-piperidin]-2-one) exhibit distinct conformational rigidity, favoring interactions with central nervous system (CNS) targets over cardiovascular ones .

Biological Activity

6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride (CAS No. 359629-72-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 284.76 g/mol. The compound features a fluorine atom, a piperidine ring, and an isoindolinone structure, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some studies have shown that related compounds can inhibit enzymes such as Na+/K(+)-ATPase, which is crucial in cellular ion balance and signaling pathways involved in cancer progression .

- Targeting Oncogenic Pathways : Compounds in this class have been reported to affect oncogenic signaling pathways, including the Ras pathway, which is often mutated in cancers. This suggests potential anti-cancer properties .

Anticancer Properties

Several studies have explored the anticancer effects of compounds structurally related to this compound. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 12a | Glioma | ~10 | Na+/K(+)-ATPase inhibition |

| 12b | Glioma | ~10 | Ras oncogene inhibition |

These findings indicate that similar compounds can significantly inhibit the growth of glioma cells, suggesting that this compound may have comparable effects .

Neuroprotective Effects

There is emerging evidence that isoindolinone derivatives may also exhibit neuroprotective properties. The presence of the piperidine moiety is often associated with enhanced binding to neurotransmitter receptors, potentially leading to neuroprotective effects against neurodegenerative diseases.

Case Studies

- In Vitro Studies : A study involving various isoindolinone derivatives demonstrated significant cytotoxicity against multiple human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Animal Models : Preclinical trials using rodent models showed that administration of related compounds resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, sodium hydride in dimethylformamide (DMF) at elevated temperatures (80–100°C) can facilitate the introduction of the piperidinylmethyl group to the isoindolinone core . Optimization may include solvent selection (e.g., DMF for polar aprotic conditions), catalyst screening (e.g., palladium for cross-coupling), and temperature control to minimize side products. Reaction progress should be monitored via TLC or LC-MS.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]+ for ESI-MS). X-ray crystallography can resolve stereochemistry and crystal packing, while IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Comparative analysis with structurally similar compounds (e.g., 4-fluoro-piperidine derivatives) is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent hygroscopic degradation . Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of via hazardous waste protocols. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its structure-activity relationship (SAR) in target binding studies?

- Methodological Answer : Introduce substituents (e.g., halogens, alkyl groups) to the isoindolinone or piperidine rings to probe steric/electronic effects. For example, fluorination at alternative positions (e.g., 3-fluoro vs. 6-fluoro) can alter binding affinity to receptors like sigma-1 or serotonin transporters . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., radioligand binding) validates hypotheses.

Q. What in vitro and in vivo assays are suitable for evaluating its biological activity and pharmacokinetics?

- Methodological Answer :

- In vitro : Cell viability assays (MTT), enzyme inhibition (IC₅₀ determination via fluorogenic substrates), and membrane permeability (Caco-2 monolayers).

- In vivo : Pharmacokinetic profiling (plasma t₁/₂, AUC) in rodent models, with LC-MS/MS quantification. Metabolite identification via liver microsomal assays .

Q. How can impurities or degradation products be quantified during analytical method development?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile). Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites. Compare retention times and MS/MS fragmentation patterns to reference standards (e.g., 3-hydroxyflavone derivatives) .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability is pH-dependent; acidic conditions (pH <3) may hydrolyze the amide bond, while alkaline conditions (pH >9) deprotonate the piperidine nitrogen. Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf life. Monitor via HPLC-UV and track mass loss via thermogravimetric analysis (TGA) .

Q. How can computational modeling predict its interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions. Density Functional Theory (DFT) calculates electrostatic potentials to optimize hydrogen bonding. PubChem-derived structural data (e.g., InChI keys, SMILES) ensures accurate parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.